6-Iodo-8-phenylimidazo[1,2-a]pyrazine
Overview
Description
6-Iodo-8-phenylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of an iodine atom at the 6th position and a phenyl group at the 8th position of the imidazo[1,2-a]pyrazine core. It has a molecular formula of C12H8IN3 and a molecular weight of 321.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-8-phenylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodoaniline with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by cyclization to form the imidazo[1,2-a]pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-8-phenylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce an oxide .
Scientific Research Applications
6-Iodo-8-phenylimidazo[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Iodo-8-phenylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
8-Phenylimidazo[1,2-a]pyrazine: Lacks the iodine atom at the 6th position.
6-Bromo-8-phenylimidazo[1,2-a]pyrazine: Contains a bromine atom instead of iodine at the 6th position.
6-Chloro-8-phenylimidazo[1,2-a]pyrazine: Contains a chlorine atom instead of iodine at the 6th position.
Uniqueness
6-Iodo-8-phenylimidazo[1,2-a]pyrazine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets .
Biological Activity
6-Iodo-8-phenylimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound features an imidazo[1,2-a]pyrazine core with an iodine atom at the 6-position and a phenyl group at the 8-position. The presence of these substituents is believed to significantly influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazine derivatives, including this compound.
In Vitro Studies
The compound has been evaluated against several cancer cell lines using MTT assays to determine its cytotoxic effects. The following table summarizes the IC50 values for various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
Hep-2 (laryngeal carcinoma) | 20 |
HepG2 (hepatocellular carcinoma) | 18 |
MCF-7 (breast cancer) | 21 |
A375 (skin cancer) | 16 |
Vero (normal cells) | 76 |
These results indicate that while this compound exhibits significant cytotoxicity against cancer cells, it shows lower toxicity towards normal cells, suggesting a degree of selectivity that is desirable in anticancer agents .
The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of specific cellular pathways that regulate proliferation and apoptosis. It may interact with various molecular targets, including enzymes and receptors involved in cell signaling .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial activity of imidazo[1,2-a]pyrazine derivatives. Preliminary studies suggest that these compounds may exhibit activity against a range of bacterial strains.
Case Studies
A study investigating the antimicrobial efficacy of related compounds demonstrated that certain derivatives showed promising results against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, its structural analogs have been noted for their ability to disrupt bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyrazines. Modifications at various positions on the imidazo ring can lead to significant changes in potency and selectivity. For instance:
- Iodine Substitution : The presence of iodine at position 6 may enhance lipophilicity and improve cellular uptake.
- Phenyl Group : The substitution at position 8 with a phenyl group is believed to contribute to increased interactions with biological targets.
Properties
IUPAC Name |
6-iodo-8-phenylimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3/c13-10-8-16-7-6-14-12(16)11(15-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYIYYSBSHTMBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN3C2=NC=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277430 | |
Record name | Imidazo[1,2-a]pyrazine, 6-iodo-8-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227272-86-6 | |
Record name | Imidazo[1,2-a]pyrazine, 6-iodo-8-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyrazine, 6-iodo-8-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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